2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid
CAS No.: 33019-34-0
Cat. No.: VC0016301
Molecular Formula: C₂₁H₂₄O₁₂
Molecular Weight: 468.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33019-34-0 |
|---|---|
| Molecular Formula | C₂₁H₂₄O₁₂ |
| Molecular Weight | 468.41 |
| IUPAC Name | 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid |
| Standard InChI | InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(33-16)32-15-8-6-5-7-14(15)20(26)27/h5-8,16-19,21H,9H2,1-4H3,(H,26,27)/t16-,17-,18+,19-,21-/m1/s1 |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid is a complex organic compound featuring a sugar moiety linked to a benzoic acid backbone. This compound is characterized by its intricate molecular structure, which includes multiple acetyloxy groups attached to a sugar ring and an ether linkage connecting the sugar to the benzoic acid. The presence of these functional groups suggests potential applications in medicinal chemistry and pharmacology due to enhanced solubility and reactivity.
Molecular Formula and Weight
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Molecular Formula: CHO (assuming the benzoic acid part is CHO and the sugar part is similar to the one in methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate, which has a molecular formula of CHO for the propenoate derivative).
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Molecular Weight: Approximately 540 g/mol for the propenoate derivative; the benzoic acid derivative would be slightly heavier due to the additional oxygen atoms.
Functional Groups
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Esters: Multiple acetyloxy groups enhance solubility and reactivity.
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Ethers: Linkage between the sugar and benzoic acid moieties.
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Carboxylic Acid: Present in the benzoic acid part, contributing to potential biological activity.
Synthesis and Preparation
The synthesis of 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid would likely involve several steps, including:
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Protection and Activation: Protecting the hydroxyl groups of the sugar with acetyl groups.
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Coupling Reaction: Forming the ether linkage between the sugar and benzoic acid moieties, possibly using a catalyst or base.
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Deprotection: Removing protecting groups to yield the final product.
Potential Applications
Given its complex structure and functional groups, this compound may have applications in:
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Medicinal Chemistry: Potential as a precursor for drug synthesis due to its solubility and reactivity.
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Pharmacology: Could exhibit biological activity due to the presence of multiple functional groups.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate | CHO | Complex sugar moiety, multiple acetyloxy groups |
| Methyl 3-acetoxybenzoate | CHO | Simple ester with potential antimicrobial activity |
| Methyl 4-hydroxybenzoate | CHO | Known preservative with antifungal properties |
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